N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide
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Overview
Description
N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a morpholino group, a dihydropyrido[2,3-d]pyrimidine core, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholino group and the acetamide moiety. Common reagents used in these reactions include various amines, aldehydes, and acylating agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group or the acetamide moiety using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of new functionalized compounds with altered chemical properties.
Scientific Research Applications
N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-oxoethyl)phenyl)acetamide: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-oxoethyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15(27)23-18-6-4-16(5-7-18)13-19(28)26-8-2-3-17-14-22-21(24-20(17)26)25-9-11-29-12-10-25/h4-7,14H,2-3,8-13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJDOIDKKZECPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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